2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester is a specialized chemical compound with significant applications in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group, which is integral in various chemical reactions, particularly in Suzuki coupling reactions. The compound is characterized by its unique molecular structure that includes an azetidine moiety and a sulfanyl group, enhancing its reactivity and utility in synthetic pathways.
2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester is classified as a boronic acid ester. Boronic acids are known for their ability to form reversible complexes with diols, making them valuable in organic synthesis, particularly in the formation of carbon-carbon bonds.
The synthesis of 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often tetrahydrofuran or dichloromethane), and stoichiometry to ensure high yields and purity. Reactions are typically monitored using chromatography techniques to confirm product formation.
The molecular structure of 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester can be represented as follows:
The compound's structural data can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCC(=C1)B2OC(C)(C)C(C)(C)O2
. This notation provides insight into the connectivity between atoms within the molecule.
2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester participates in several key reactions:
The reactivity profile is influenced by the BOC protection, which can be removed under acidic conditions to expose the amine functionality for further reactions. Reaction conditions such as temperature and solvent choice significantly affect yield and selectivity.
The mechanism by which 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester acts involves several steps:
This mechanism highlights the versatility of boronic acids in forming carbon-carbon bonds through transition metal catalysis .
Relevant data include melting point ranges and specific rotation values which provide insights into purity and identity .
2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester has significant applications in:
This compound exemplifies the importance of boron-containing compounds in advancing chemical research and development across multiple fields .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4